N-[4-(2-chloroethoxy)phenyl]acetamide
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Overview
Description
N-[4-(2-chloroethoxy)phenyl]acetamide is a chemical compound with the molecular formula C10H12ClNO2. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a chloroethoxy group attached to a phenyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloroethoxy)phenyl]acetamide typically involves the reaction of 4-hydroxyacetophenone with 2-chloroethanol in the presence of a base to form the intermediate 4-(2-chloroethoxy)acetophenone. This intermediate is then reacted with acetic anhydride and ammonium acetate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chloroethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation Reactions: The phenyl ring can undergo oxidation under specific conditions.
Reduction Reactions: The acetamide group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted phenylacetamides.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of N-[4-(2-chloroethoxy)phenyl]amine.
Scientific Research Applications
N-[4-(2-chloroethoxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2-chloroethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloroethoxy group plays a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-chlorobutanoyl)phenyl]acetamide
- N-[4-chloro-2-(3-methoxybenzoyl)phenyl]acetamide
- N-[2-(4-chlorophenyl)-2-oxoethyl]acetamide
- N-(4-chloro-2-iodophenyl)acetamide
Uniqueness
N-[4-(2-chloroethoxy)phenyl]acetamide is unique due to the presence of the chloroethoxy group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
36616-28-1 |
---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
N-[4-(2-chloroethoxy)phenyl]acetamide |
InChI |
InChI=1S/C10H12ClNO2/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
HLLURZQGVBWFRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCl |
Origin of Product |
United States |
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